molecular formula C8H6ClFO2S B2576567 2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride CAS No. 1819971-28-2

2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride

Cat. No.: B2576567
CAS No.: 1819971-28-2
M. Wt: 220.64
InChI Key: UVUNWXQELONMGK-AATRIKPKSA-N
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Description

2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride is a β-arylethenesulfonyl fluoride derivative characterized by a chloro-substituted phenyl group attached to an ethene-sulfonyl fluoride backbone. It is synthesized via Pd-catalyzed non-directed C–H alkenylation, a method optimized for regioselectivity and yield . The compound exhibits (E)-stereochemistry, confirmed by NMR spectroscopy and high-resolution mass spectrometry (HRMS) . Sulfonyl fluorides like this are pivotal in chemical biology and materials science due to their hydrolytic stability and selective reactivity, particularly in SuFEx (Sulfur Fluoride Exchange) click chemistry.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)ethenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUNWXQELONMGK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride typically involves the reaction of 4-chlorostyrene with sulfonyl fluoride reagents under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophilic reagent .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The following section compares structural, synthetic, and physicochemical properties of 2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride with three related compounds: 3x , 3y-a , and 3bj (synthetic details from ).

Table 1: Key Parameters of Compared Compounds
Compound Substituent(s) Yield (%) Isomer/Positional Ratio Melting Point (°C) Synthesis Conditions
Target Compound 4-Chlorophenyl 73 (total) β/α >20:1 Not reported HFIP solvent, Pd catalysis
3x 4-Chloro-3,5-dimethylphenyl 71 β/α >20:1 Not reported HFIP solvent, Pd catalysis
3y-a 1-Tosylindolin-4-yl 12 (major) 4/5/6 = 1.0/4.6/3.4 145–147 HFIP solvent, Pd catalysis
3bj Heterocyclic (tetrahydrofuran-linked) 24 Not reported 193.3–194.2 CH₂Cl₂/MeOH solvent, Pd catalysis
Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl) : The target compound and 3x demonstrate high β/α isomer ratios (>20:1), attributed to the electron-withdrawing chloro group enhancing regioselectivity during C–H activation .
  • Bulky substituents (e.g., tosylindolin in 3y-a) : The tosyl group in 3y-a reduces yield (12% for the 4-alkenylated product) and shifts positional selectivity toward 5- and 6-alkenylation (61% combined yield) due to steric hindrance .
  • Heterocyclic moieties (e.g., in 3bj) : The complex substituent in 3bj results in the lowest yield (24%) and highest melting point (193–194 °C), likely due to hydrogen bonding and molecular rigidity .

Synthetic Conditions: Solvent choice: HFIP (hexafluoroisopropanol) is critical for high yields in the target compound and 3x, likely due to its ability to stabilize polar intermediates . In contrast, 3bj requires CH₂Cl₂/MeOH, suggesting solvent sensitivity in reactions involving heterocycles .

Isomer Distribution :

  • The β/α isomer ratio (>20:1) is consistent in the target compound and 3x, highlighting the robustness of Pd-catalyzed methods for chloro-substituted derivatives. For 3y-a, positional isomerism (4-, 5-, and 6-alkenylation) dominates, reflecting competing electronic and steric effects .

Physicochemical and Functional Differences

  • Thermal Stability : The heterocyclic 3bj exhibits the highest melting point (193–194 °C), likely due to intramolecular hydrogen bonding and increased molecular symmetry .
  • Reactivity : Sulfonyl fluorides with electron-deficient aromatic rings (e.g., the target compound) are more reactive in SuFEx chemistry compared to alkyl-substituted analogs.
  • Commercial Accessibility : The target compound is listed as discontinued by CymitQuimica, necessitating in-house synthesis, whereas analogs like 3x and 3y-a are research-scale products .

Biological Activity

2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride (CAS No. 1819971-28-2) is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClFO2SC_8H_6ClFO_2S. Its structure features a chlorophenyl group attached to an ethene sulfonyl fluoride moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC8H6ClFO2S
Molecular Weight208.65 g/mol
IUPAC NameThis compound
SMILESC1=CC(=CC=C1/C=C/S(=O)(=O)F)Cl

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with sulfonyl fluoride derivatives under specific reaction conditions that favor the formation of the double bond and sulfonyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The sulfonyl fluoride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition.

Pharmacological Studies

Recent studies have explored the compound's potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may have therapeutic implications in neurodegenerative diseases.

Antibacterial Activity

Research has demonstrated that derivatives of sulfonamides, including compounds similar to this compound, exhibit significant antibacterial properties. A study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that this compound could be effective in treating bacterial infections .

Case Studies

  • Enzyme Inhibition : A study evaluated the inhibitory effects of several sulfonamide derivatives on AChE and urease. The results indicated that compounds with similar structures to this compound displayed IC50 values significantly lower than standard inhibitors, suggesting strong potential as therapeutic agents .
  • Antibacterial Screening : In another investigation, a series of synthesized compounds including sulfonamides were tested against various bacterial strains. Compounds structurally related to this compound demonstrated varying degrees of antibacterial activity, with some showing IC50 values as low as 2.14 µM against urease .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameIC50 (µM)Activity Type
This compound2.14Urease Inhibition
Sulfanilamide21.25Urease Inhibition
Acetazolamide10.00Carbonic Anhydrase Inhibition

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